1,1-Dimethyl-3-(1-phenylethyl)urea
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Overview
Description
1,1-Dimethyl-3-(1-phenylethyl)urea is an organic compound with the molecular formula C11H16N2O It is a derivative of urea, where the hydrogen atoms on the nitrogen are replaced by a phenylethyl group and two methyl groups
Preparation Methods
1,1-Dimethyl-3-(1-phenylethyl)urea can be synthesized through the reaction of 1-phenylethylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane under reflux conditions for about an hour. The product is then purified by recrystallization using a mixture of ethyl acetate and diethyl ether .
Chemical Reactions Analysis
1,1-Dimethyl-3-(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the phenylethyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1,1-Dimethyl-3-(1-phenylethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an inhibitor of certain biological pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(1-phenylethyl)urea involves its interaction with specific molecular targets. For example, as a CRAC channel inhibitor, it targets the ORAI1 protein, which is a component of the calcium release-activated calcium channel. By inhibiting this channel, the compound can modulate calcium influx into cells, thereby affecting various cellular processes such as immune responses .
Comparison with Similar Compounds
1,1-Dimethyl-3-(1-phenylethyl)urea can be compared with other similar compounds such as:
1,1-Dimethyl-3-phenylurea: This compound lacks the phenylethyl group and has different chemical properties and applications.
1-Phenyl-3-(1-phenylethyl)urea: This compound has an additional phenyl group, which can affect its biological activity and chemical reactivity.
1,3-Dimethylurea: This compound has two methyl groups on the nitrogen and is used in different industrial applications.
This compound is unique due to its specific structure, which allows it to interact with certain molecular targets and undergo specific chemical reactions.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1,1-dimethyl-3-(1-phenylethyl)urea |
InChI |
InChI=1S/C11H16N2O/c1-9(12-11(14)13(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,12,14) |
InChI Key |
ROJWQAWTWYXJNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N(C)C |
Origin of Product |
United States |
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